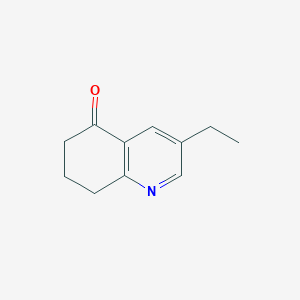
3-Ethyl-7,8-dihydroquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the third position and a ketone functional group at the fifth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one can be achieved through several methods:
-
Friedländer Synthesis: : This method involves the condensation of aniline derivatives with carbonyl compounds. For this compound, the reaction typically involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic or basic conditions, followed by cyclization.
-
Povarov Reaction: : This method involves the reaction of an aniline derivative with an aldehyde and an alkene. In this case, 2-aminobenzaldehyde, ethyl vinyl ether, and an appropriate aldehyde can be used to form the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7,8-dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce 3-ethyl-7,8-dihydroquinolin-5-ol. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s quinoline core allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the ethyl and ketone groups.
2-Methylquinoline: A quinoline derivative with a methyl group at the second position.
5,6,7,8-Tetrahydroquinoline: A fully saturated quinoline derivative.
Uniqueness
3-Ethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the ketone group at the fifth position allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-ethyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-2-8-6-9-10(12-7-8)4-3-5-11(9)13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
VKEDEIGJPUFAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(CCCC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



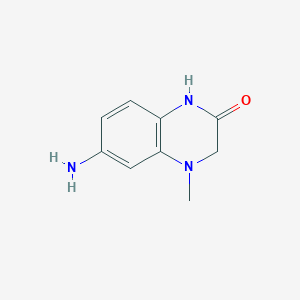

![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)
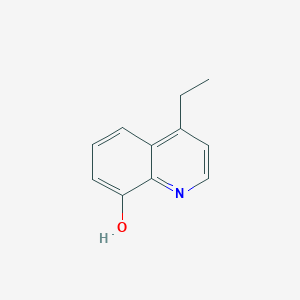
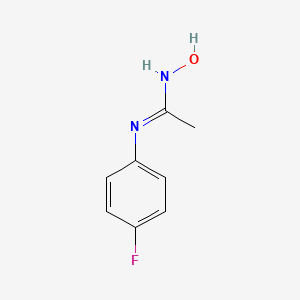

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
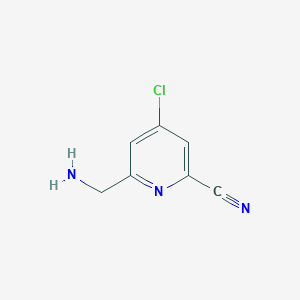
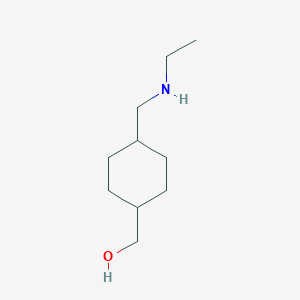

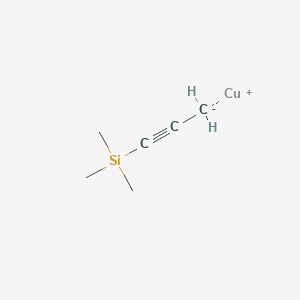

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
